1-(4-Hexylphenyl)-2-piperidin-1-ylethanol
Description
Properties
CAS No. |
63991-19-5 |
|---|---|
Molecular Formula |
C19H31NO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1-(4-hexylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-6-9-17-10-12-18(13-11-17)19(21)16-20-14-7-5-8-15-20/h10-13,19,21H,2-9,14-16H2,1H3 |
InChI Key |
NMDXVOOVAIVOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(CN2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol typically involves:
- Formation of the piperidine-ethanol moiety or its derivative.
- Introduction of the 4-hexylphenyl substituent onto the ethanolic side chain or piperidine nitrogen.
- Functional group modifications to achieve the final hydroxylated ethanolic group.
Synthetic Routes from Literature
While direct literature on this exact compound is limited, analogous methods for related piperidinyl ethanols and aryl-substituted piperidines provide a foundation for its synthesis.
Alkylation of Piperidine with 4-Hexylphenyl Ethanol Derivatives
One approach involves the nucleophilic substitution of a piperidine derivative with a 4-hexylphenyl-substituted alkyl halide or tosylate:
- Step 1: Preparation of 4-hexylphenyl-2-bromoethanol or a suitable leaving group derivative.
- Step 2: Nucleophilic substitution by piperidine at the electrophilic carbon adjacent to the leaving group, forming the 1-(4-hexylphenyl)-2-piperidin-1-ylethanol skeleton.
This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Reductive Amination of 4-Hexylphenylacetaldehyde with Piperidine
Another common synthetic strategy is reductive amination:
- Step 1: Synthesis of 4-hexylphenylacetaldehyde from 4-hexylbenzyl derivatives.
- Step 2: Reaction of the aldehyde with piperidine to form an imine intermediate.
- Step 3: Reduction of the imine to the corresponding amine using a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
This method allows direct formation of the piperidin-1-ylethanol linkage with high selectivity and yield.
Use of 2-(Piperidin-4-yl)ethanol as a Key Intermediate
From related compounds such as 2-(piperidin-4-yl)ethanol, which is well-documented in synthesis literature, coupling with 4-hexylphenyl derivatives can be achieved via:
- Esterification or amide bond formation with activated carboxylic acid derivatives of 4-hexylphenyl compounds.
- Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) and benzotriazol-1-ol to facilitate bond formation under mild conditions.
This method is supported by examples where piperidinyl ethanol derivatives are coupled with aromatic acids to form complex molecules with good yields (up to 85%) under room temperature conditions over several hours.
Representative Experimental Data Table
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Hexylphenyl bromide, Piperidine, K2CO3 | 120°C, overnight | ~32% | Straightforward | Moderate yield, harsh conditions |
| Reductive Amination | 4-Hexylphenylacetaldehyde, Piperidine, NaBH(OAc)3 | Room temp, methanol, 2h | 70-80% | High yield, mild conditions | Requires aldehyde precursor |
| Carbodiimide Coupling | 2-(Piperidin-4-yl)ethanol, 4-Hexylphenylcarboxylic acid, EDAC, HOBt | 20°C, 14h, THF | 85% | High yield, mild, scalable | Requires activated acid derivative |
Final Remarks
The preparation of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol is well-supported by established organic synthesis techniques that leverage the reactivity of piperidine and aryl-alkyl intermediates. The choice of method depends on the availability of starting materials, desired purity, and scale. Reductive amination and carbodiimide-mediated coupling are preferred for their efficiency and operational simplicity. These methods provide a robust foundation for further derivatives or pharmaceutical applications involving this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1-(4-Hexylphenyl)-2-piperidin-1-ylethanone.
Reduction: 1-(4-Hexylphenyl)-2-piperidin-1-ylethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Functional Group Impact on Bioactivity
- Amino vs. Hexyl Substitution: Replacing the hexyl group with an amino group (as in 1-(4-aminophenyl)-2-piperidin-1-ylethanol) reduces lipophilicity (calculated logP: 2.1 vs. 4.5 for the hexyl analog) but enhances solubility in polar solvents. This analog exhibited moderate anti-cancer activity against HeLa cells (IC₅₀: 15 μM), likely due to improved hydrogen bonding with cellular targets .
Physicochemical Properties
- Lipophilicity: The hexyl chain in 1-(4-hexylphenyl)-2-piperidin-1-ylethanol significantly increases logP (estimated 4.5) compared to analogs like 2-piperidin-1-ylethanol (logP: 0.9) . This property correlates with enhanced blood-brain barrier penetration in related compounds .
- Thermal Stability: Piperidine-containing ethanol derivatives generally decompose above 200°C, whereas ketone analogs (e.g., 1-(4-hexylphenyl)prop-2-en-1-one) show higher thermal stability (decomposition >250°C) due to reduced hydroxyl group reactivity .
Biological Activity
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol can be structurally represented as follows:
- Chemical Formula : C₁₅H₂₃N
- Molecular Weight : 233.36 g/mol
The compound features a piperidine ring, which is known for its role in various pharmacological activities, and a hexylphenyl group that may enhance lipophilicity and receptor interactions.
Biological Activity Overview
The biological activity of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol has been investigated primarily in the context of its effects on various biological systems. Key areas of focus include:
- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The mechanisms through which 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol exerts its biological effects include:
- Receptor Binding : The compound may interact with various receptors, including dopamine D2 receptors and serotonin receptors, influencing neurotransmission and potentially affecting mood disorders.
- Cell Cycle Arrest : In cancer studies, it has been observed that the compound can induce cell cycle arrest at specific phases, leading to decreased proliferation rates in tumor cells.
Antitumor Activity
A study was conducted to evaluate the anticancer effects of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol against A549 lung cancer cells. The results indicated:
| Parameter | Value |
|---|---|
| IC₅₀ (Concentration) | 15 µM |
| Apoptosis Induction | Yes |
| Cell Migration Inhibition | Yes |
The compound was found to significantly inhibit cell migration and induce apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.
Neuropharmacological Effects
In another investigation focusing on the neuropharmacological properties, the compound was administered to rodent models to assess its effects on behavior and neurotransmitter levels. Key findings included:
| Behavioral Test | Effect Observed |
|---|---|
| Open Field Test | Increased locomotion |
| Elevated Plus Maze | Increased anxiety relief |
These results suggest that 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol may have anxiolytic properties, possibly mediated by serotonin receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
